molecular formula C19H20FNO B2443559 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034307-38-3

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No. B2443559
CAS RN: 2034307-38-3
M. Wt: 297.373
InChI Key: YJLQTDXJWJGOGF-UHFFFAOYSA-N
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Description

The compound “2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol hydrochloride” is related . It has a molecular weight of 169.63 and is a solid in its physical form .


Synthesis Analysis

The synthesis of a related compound, “2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol”, has been described in the literature . The process involves the reaction of 3-(fluoromethyl)azetidine hydrochloride with 2-bromoethanol in the presence of sodium hydroxide .


Molecular Structure Analysis

The InChI code for “2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol hydrochloride” is 1S/C6H12FNO.ClH/c7-3-6-4-8(5-6)1-2-9;/h6,9H,1-5H2;1H .


Chemical Reactions Analysis

The reaction of 3-(fluoromethyl)azetidine hydrochloride with 2-bromoethanol has been reported . This reaction is likely to involve nucleophilic substitution, with the azetidine nitrogen acting as the nucleophile.


Physical And Chemical Properties Analysis

The compound “2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol” has a molecular weight of 133.164, a density of 1.1±0.1 g/cm3, and a boiling point of 201.1±10.0 °C at 760 mmHg .

Safety And Hazards

The safety data sheet for “2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol hydrochloride” indicates that it is a hazardous material . It is classified as a danger and has a hazard statement of H314, indicating that it causes severe skin burns and eye damage .

properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-12-15-13-21(14-15)19(22)11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLQTDXJWJGOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

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